![molecular formula C11H9FN2O B12434570 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile](/img/structure/B12434570.png)
3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a chemical compound that features a fluorine atom, a pyrrolidinone ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 2-oxopyrrolidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atom or other groups in the compound can be substituted with different atoms or groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-oxopyrrolidin-1-yl)benzonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Fluoro-4-(2-oxopyrrolidin-1-yl)methylbenzonitrile: Similar structure but with a methyl group, potentially altering its properties and applications.
Uniqueness
3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is unique due to the presence of both the fluorine atom and the pyrrolidinone ring. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .
Biological Activity
3-Fluoro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C13H12FN3O
Molecular Weight : 233.25 g/mol
IUPAC Name : this compound
Canonical SMILES : FC1=CC=C(C=C1)N2C(=O)CC(C2)C#N
The compound features a fluorobenzonitrile moiety linked to a pyrrolidine ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The starting material, 2-pyrrolidinone, is reacted with appropriate reagents to introduce the oxo group.
- Benzonitrile Coupling : The synthesized pyrrolidine derivative is then coupled with 3-fluorobenzonitrile under specific conditions to yield the target compound.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast) | 25.72 ± 3.95 | Induction of apoptosis via mitochondrial pathway |
A549 (lung) | 30.50 ± 5.10 | Cell cycle arrest and apoptosis |
HeLa (cervical) | 22.15 ± 4.20 | ROS generation leading to cell death |
These findings suggest that the compound may act through multiple pathways, including the generation of reactive oxygen species (ROS) and modulation of mitochondrial function .
Antimicrobial Activity
Additionally, studies have explored the antimicrobial potential of this compound against various pathogens. In particular, it has shown effectiveness against:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12 µg/mL |
Escherichia coli | 15 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It has been suggested that this compound interacts with androgen receptors, potentially modulating their activity and influencing cancer cell growth .
- Induction of Apoptosis : The induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways and ROS generation.
Case Studies
-
Study on Breast Cancer Cells :
- Researchers evaluated the effects of the compound on MCF-7 cells, noting a significant reduction in cell viability at concentrations above 20 µM.
- Flow cytometry analysis revealed increased annexin V staining, indicating early apoptotic changes.
- Antimicrobial Efficacy Against Pseudomonas aeruginosa :
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-fluoro-4-(2-oxopyrrolidin-1-yl)benzonitrile |
InChI |
InChI=1S/C11H9FN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2 |
InChI Key |
PTKKTMWCOFANJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.